(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide

Chiral purity Enantiomeric identity Quality control

Procure the stereochemically defined (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide (CAS 114812-34-9), the mandatory chiral building block for levosulpiride API manufacture. Only the (S)-enantiomer confers D₂ receptor antagonism; the (R)-(+)-enantiomer (CAS 381670-32-2) is pharmacologically inactive at therapeutic doses. Incoming material must meet [α]²⁰/D -114.0 to -120.0° (C=0.5, MeOH) and melting point 107.0–112.0°C specifications as quantitative QC acceptance criteria. This N-ethyl-L-prolinamide derivative also serves as a chiral scaffold for organocatalyst development and a reference standard for enantiomeric purity method validation. For R&D and further manufacturing use only; not for direct human administration.

Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
CAS No. 114812-34-9
Cat. No. B044683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide
CAS114812-34-9
Molecular FormulaC7H14N2O
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCCN1CCCC1C(=O)N
InChIInChI=1S/C7H14N2O/c1-2-9-5-3-4-6(9)7(8)10/h6H,2-5H2,1H3,(H2,8,10)
InChIKeyLQOASEHNECNLNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide (CAS 114812-34-9): Chiral Prolinamide Building Block for Pharmaceutical Synthesis


(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide (CAS 114812-34-9), also known as N-Ethyl-L-prolinamide, is a chiral pyrrolidine-2-carboxamide derivative with the molecular formula C₇H₁₄N₂O and molecular weight 142.20 g/mol . It is characterized by a melting point of 110°C and a specific optical rotation [α]²⁰/D of -114.0 to -120.0 deg (C=0.5, MeOH) [1]. This compound serves primarily as a chiral building block and synthetic intermediate in pharmaceutical manufacturing, most notably as the key (S)-configured precursor to levosulpiride, the pharmacologically active enantiomer of the atypical antipsychotic and prokinetic agent sulpiride [2].

Why (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide Cannot Be Replaced by Generic Analogs in Chiral API Synthesis


Generic substitution of (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide with its (R)-(+)-enantiomer (CAS 381670-32-2) or racemic (±)-1-ethyl-2-pyrrolidinecarboxamide is not scientifically viable in applications requiring stereochemical fidelity. The (S)-configured pyrrolidine ring is the essential chiral scaffold for levosulpiride, whose pharmacological activity resides exclusively in the (S)-enantiomer; the (R)-enantiomer lacks clinically meaningful D₂ receptor antagonism at therapeutic doses [1]. Substituting the (R)-enantiomer or racemic mixture would therefore produce an API with reduced or absent therapeutic efficacy. Furthermore, the (S)-(-) enantiomer exhibits a specific rotation of approximately -117° (C=0.5, MeOH) [2], providing a quantifiable quality control metric that the (R)-(+)-enantiomer (+117°) cannot satisfy. Procurement of the incorrect enantiomer compromises both analytical compliance and downstream bioactivity.

Quantitative Differentiation Evidence for (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide vs. Closest Analogs


Specific Optical Rotation as a Definitive Identity and Purity Metric vs. (R)-(+)-Enantiomer

The (S)-(-) enantiomer exhibits a specific optical rotation [α]²⁰/D of -114.0 to -120.0 deg (C=0.5, MeOH), with a typical value of -117° [1]. In contrast, the (R)-(+)-enantiomer (CAS 381670-32-2) displays a specific rotation of +117° under identical conditions [2]. This 234° absolute difference provides a quantitative, analytically accessible parameter for confirming enantiomeric identity and detecting contamination by the undesired antipode.

Chiral purity Enantiomeric identity Quality control Analytical specification

Chiral Configuration as Essential Determinant for Downstream Levosulpiride Pharmacological Activity

(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide is the chiral precursor for levosulpiride, which exhibits dopamine D₂ receptor binding affinity with a Ki of approximately 0.015 μM [1]. This sub-micromolar affinity underlies its clinical utility as an atypical antipsychotic and prokinetic agent. The (R)-enantiomer of sulpiride, which would derive from (R)-(+)-1-ethyl-2-pyrrolidinecarboxamide, is approximately 4-fold less potent at antagonizing dopamine in ganglionic transmission studies and lacks the central D₂ receptor antagonism required for therapeutic efficacy [2].

Dopamine D₂ receptor Levosulpiride synthesis Enantioselective pharmacology Antipsychotic API

Commercial Purity Specifications and Quality Control Differentiation

Commercially available (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide from reputable suppliers is specified at minimum 98.0% purity by both gas chromatography (GC) and nonaqueous titration, with appearance defined as a white to light yellow powder or crystal [1]. Alternative sourcing options offer material at 95% minimum purity . This dual-method purity specification provides a higher level of analytical confidence compared to single-method certifications commonly offered for less critical chiral building blocks.

Chemical purity GC analysis Titration analysis Procurement specification

Procurement-Driven Application Scenarios for (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide (CAS 114812-34-9)


Synthesis of Levosulpiride API and Related Benzamide Antipsychotics

(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide serves as the critical chiral intermediate for levosulpiride production. The compound is first reduced to (S)-2-(aminomethyl)-1-ethylpyrrolidine, which is then condensed with 5-(aminosulfonyl)-2-methoxybenzoyl chloride to yield levosulpiride [1]. The specific rotation of -117° (C=0.5, MeOH) provides a quantitative acceptance criterion for incoming material [2], ensuring that only the stereochemically correct precursor enters the manufacturing workflow.

Chiral Reference Standard for Enantiomeric Purity Method Development

The well-defined specific rotation (-114.0 to -120.0 deg) and melting point (110°C) of (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide [1] make it suitable for developing and validating chiral HPLC or polarimetric methods to assess enantiomeric purity of pyrrolidine-2-carboxamide derivatives. Its (R)-(+)-enantiomer (CAS 381670-32-2, [α]²⁰/D +117°) provides the corresponding antipodal reference standard for method calibration.

Asymmetric Synthesis Research and Organocatalyst Development

As an N-ethyl substituted L-prolinamide derivative, (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide may serve as a scaffold for developing chiral organocatalysts or chiral auxiliaries in asymmetric synthesis. The pyrrolidine-2-carboxamide core is structurally related to prolinamide-based organocatalysts known to facilitate enantioselective transformations [2]. The defined stereochemistry and commercial availability in >98% purity [1] support reproducible experimental outcomes.

Peptide and Peptidomimetic Chemistry Research

N-Ethyl-L-prolinamide is a constituent of certain bioactive peptide analogs, including modified luteinizing hormone-releasing hormone (LHRH) analogs such as deslorelin, which incorporates an N-ethyl-L-prolinamide moiety [3]. The (S)-configured prolinamide residue is essential for maintaining the proper conformational and biological properties of these synthetic peptide therapeutics.

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